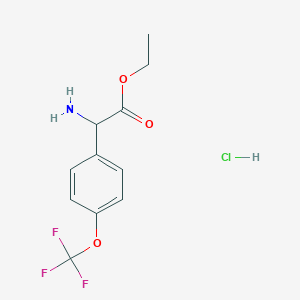

Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl

Description

BenchChem offers high-quality Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H13ClF3NO3 |

|---|---|

Poids moléculaire |

299.67 g/mol |

Nom IUPAC |

ethyl 2-amino-2-[4-(trifluoromethoxy)phenyl]acetate;hydrochloride |

InChI |

InChI=1S/C11H12F3NO3.ClH/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)18-11(12,13)14;/h3-6,9H,2,15H2,1H3;1H |

Clé InChI |

OCKGVNSKSHOGAD-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |

Origine du produit |

United States |

Chemical Structure, Physicochemical Profiling, and Synthetic Utility of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate Hydrochloride

Executive Summary

Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is a highly specialized, non-canonical amino acid building block. Structurally, it is an ethyl ester of a phenylglycine derivative, distinguished by a para-substituted trifluoromethoxy (–OCF₃) group[1]. In modern drug discovery and peptidomimetic design, non-natural amino acids are critical for overcoming the poor pharmacokinetic (PK) profiles of native peptides. This specific compound serves as a versatile intermediate, offering a unique combination of conformational restriction, enhanced lipophilicity, and metabolic stability, making it an invaluable asset for active pharmaceutical ingredient (API) synthesis and agrochemical development.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems[2].

| Property | Value |

| IUPAC Name | Ethyl 2-amino-2-[4-(trifluoromethoxy)phenyl]acetate hydrochloride |

| CAS Registry Number | 1251166-63-8[3] |

| Chemical Formula | C₁₁H₁₂F₃NO₃ • HCl |

| Molecular Weight (Free Base) | 263.21 g/mol [2] |

| Molecular Weight (HCl Salt) | 299.68 g/mol |

| Physical State | Solid (typically white to off-white powder) |

| Estimated LogP (Free Base) | ~2.5 – 3.0 |

| Key Functional Groups | Ethyl ester, Primary amine (protonated), Trifluoromethoxy ether, Phenyl ring |

Mechanistic Utility in Drug Design

The architectural components of this molecule were selected to solve specific challenges in medicinal chemistry:

-

The –OCF₃ Group (The "Super Halogen"): The trifluoromethoxy group possesses a high Hansch lipophilicity parameter ( π = 1.04), bridging the gap between –CF₃ and –SCF₃. It draws electron density away from the aromatic ring, deactivating it toward electrophilic attack. Crucially, the steric bulk and strong C–F bonds shield the para-position from Cytochrome P450 (CYP450) mediated oxidation, drastically improving the half-life of the resulting drug candidate.

-

The Phenylglycine Core: As an α -aryl amino acid, it introduces severe steric hindrance at the α -carbon. This restricts the ϕ and ψ dihedral angles of the resulting peptide backbone, locking the molecule into specific bioactive conformations and shielding adjacent amide bonds from proteolytic cleavage.

-

The Ethyl Ester & HCl Salt: The ethyl ester acts as an orthogonal protecting group, temporarily masking the carboxylic acid to prevent self-polymerization during N-terminal elongation. The hydrochloride salt stabilizes the primary amine, preventing oxidative degradation and spontaneous diketopiperazine formation during long-term storage.

Fig 1: Pharmacokinetic and synthetic advantages conferred by structural modifications.

Experimental Protocols & Workflows

Protocol 1: Amide Bond Formation (N-Acylation) via HATU

Due to the steric hindrance of the α -aryl group, standard carbodiimide coupling (e.g., DCC/HOBt) often stalls. HATU is the premier reagent for coupling sterically hindered amines[4]. Its high efficiency is driven by the "7-aza effect," where the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance to stabilize the incoming amine via a 7-membered hydrogen-bonded transition state[5].

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration[4].

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Self-Validation: The base deprotonates the carboxylic acid to form a carboxylate anion[4]. The solution will transition to a pale yellow color, indicating the successful formation of the highly reactive OAt-active ester[5].

-

Amine Introduction: Add Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl (1.05 eq). The excess DIPEA serves to neutralize the HCl salt, liberating the nucleophilic free amine.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor the consumption of the active ester via LC-MS. Caution: Prolonged reaction times or excess HATU can lead to unwanted guanidinylation of the N-terminal amine, creating a capped, unreactive byproduct[6].

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Saponification (Ester Hydrolysis)

To utilize the C-terminus for subsequent chain elongation, the ethyl ester must be removed.

-

Dissolve the coupled product in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Add LiOH·H₂O (2.0 eq) at 0 °C. Causality: LiOH is selected over NaOH or KOH because its milder nature minimizes the risk of base-catalyzed racemization at the sensitive α -chiral center of the phenylglycine derivative.

-

Stir for 1–2 hours, monitoring by TLC.

-

Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the free carboxylic acid.

Fig 2: Workflow for N-acylation via HATU coupling and subsequent ester saponification.

Analytical Validation Protocols

To ensure the integrity of the synthesized or purchased building block, the following analytical signatures should be validated:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.90 (br s, 3H, -NH₃⁺ of the HCl salt)

-

δ ~7.65 (d, J = 8.5 Hz, 2H, Ar-H)

-

δ ~7.45 (d, J = 8.5 Hz, 2H, Ar-H)

-

δ ~5.30 (s, 1H, α -CH)

-

δ ~4.20 (q, J = 7.1 Hz, 2H, Ester -CH₂-)

-

δ ~1.15 (t, J = 7.1 Hz, 3H, Ester -CH₃)

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

δ -57.5 (s, 3F, -OCF₃). A sharp singlet in this region is the definitive marker for the trifluoromethoxy group.

-

-

LC-MS (ESI+): Expected[M+H]⁺ at m/z 264.1 (corresponding to the free base molecular weight of 263.21 Da).

References

-

PubChem Compound Summary: Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

CAS Registry Database Search (1251166-63-8) Source: ChemSrc URL:[Link]

-

HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL:[Link]

-

Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

- 1. Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl | C11H13ClF3NO3 | CID 138110460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl | C11H13ClF3NO3 | CID 138110460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1251166-63-8_CAS号:1251166-63-8_6-(1-Methylimidazol-2-yl)-2-(4-trifluoromethylthiazol-2-yl)pyrimidin-4-ol - 化源网 [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

Solubility Profile of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate Hydrochloride in Organic Solvents

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary & Chemical Profiling

Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride (hereafter referred to as EATFMA·HCl ) is a highly specialized unnatural amino acid derivative. In modern drug discovery, compounds bearing the 4-(trifluoromethoxy)phenyl moiety are highly valued for their ability to enhance metabolic stability and membrane permeability.

However, handling EATFMA·HCl in the laboratory presents a unique thermodynamic challenge due to a stark intramolecular dichotomy:

-

The Lipophilic Tail: The trifluoromethoxy ( −OCF3 ) group is one of the most lipophilic substituents available in medicinal chemistry, boasting a Hansch π parameter of +1.04 (1[1]). This strongly drives the molecule's preference for non-polar environments.

-

The Ionic Headgroup: The primary amine is trapped as a hydrochloride salt ( −NH3+Cl− ). This creates a rigid, high-energy ionic crystal lattice that strongly resists dissolution in non-polar media, demanding high-dielectric solvents to separate the ions (2[2]).

As a Senior Application Scientist, I designed this guide to explain the causality behind the solubility behavior of EATFMA·HCl and provide self-validating protocols for manipulating it in organic synthesis.

Thermodynamic Principles of Dissolution

The solubility of EATFMA·HCl in any given organic solvent is dictated by the competition between the crystal lattice energy of the hydrochloride salt and the solvation energy provided by the solvent.

Because the ionic bond between the protonated amine and the chloride anion is exceptionally strong, solvents with a low dielectric constant ( ε<10 ) cannot stabilize the separated ions. Consequently, despite the highly lipophilic −OCF3 group attempting to pull the molecule into organic phases like dichloromethane (DCM) or ethyl acetate (EtOAc), the intact salt remains largely insoluble. Complete dissolution of the intact salt requires polar protic solvents (which provide hydrogen bonding) or highly polar aprotic solvents (which provide strong ion-dipole interactions).

Thermodynamic solvation pathways of EATFMA·HCl based on solvent dielectric constants.

Quantitative Solubility Profile

The following table summarizes the expected solubility profile of the intact EATFMA·HCl salt. Data is extrapolated from the thermodynamic behavior of structurally homologous phenylglycine ester hydrochlorides and adjusted for the lipophilic shift of the −OCF3 substituent.

| Solvent Category | Representative Solvents | Dielectric Constant ( ε ) | Estimated Solubility | Solvation Mechanism |

| Polar Protic | Methanol, Ethanol, Water | 24 - 80 | > 50 mg/mL | Hydrogen-bonding and ion-dipole interactions easily overcome lattice energy. |

| Polar Aprotic | DMSO, DMF | 36 - 47 | > 30 mg/mL | High Gutmann Donor Numbers stabilize the protonated amine cation. |

| Moderately Polar | Ethyl Acetate, DCM | 6 - 9 | < 5 mg/mL | Insufficient dielectric constant to separate the HCl salt pair. |

| Non-Polar | Hexane, Toluene | 2 - 2.4 | < 0.1 mg/mL | Complete inability to solvate ions; compound remains as a suspension. |

Experimental Methodologies

To ensure scientific integrity, any solubility data or phase-transfer workflow utilized in drug development must be rigorously validated. Below are two self-validating protocols for characterizing and manipulating EATFMA·HCl .

Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method coupled with HPLC-UV is the gold standard for determining true thermodynamic solubility, avoiding the supersaturation artifacts common in kinetic DMSO-dilution assays (3[3]).

Step-by-Step Workflow:

-

Preparation: Add an excess of solid EATFMA·HCl (approx. 100 mg) to a 5 mL glass vial containing 1 mL of the target organic solvent.

-

Equilibration: Seal the vial and place it in an orbital shaker set to 25 °C at 150 rpm.

-

Time-Course Sampling (The Self-Validation Step): Extract 50 µL aliquots at T=24h , T=48h , and T=72h . Centrifuge each aliquot at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Quantification: Dilute the supernatant appropriately and inject into an HPLC-UV system (monitoring at 210 nm and 254 nm).

-

Validation Logic: Compare the integrated peak areas of the 48h and 72h samples. If the variance is <2%, thermodynamic equilibrium is confirmed. If the variance is higher, continue shaking until the concentration plateaus.

Protocol 2: Free-Basing and Phase-Transfer for Organic Synthesis

Because EATFMA·HCl has poor solubility in standard coupling solvents like DCM, it must be converted to its free base prior to reactions (e.g., peptide bond formation). By neutralizing the HCl salt, the profound lipophilicity of the −OCF3 group is "unlocked," driving the molecule entirely into the organic phase.

Step-by-Step Workflow:

-

Biphasic Suspension: Suspend 1.0 eq of EATFMA·HCl in a 1:1 mixture of Dichloromethane (DCM) and Distilled Water. The salt will initially reside at the interface or in the aqueous layer.

-

Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3 ) dropwise under vigorous stirring until the aqueous layer reaches a pH of 7.5 – 8.0. Caution: CO2 gas will evolve.

-

Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The free base of EATFMA will partition quantitatively into the bottom DCM layer.

-

Extraction & Drying: Collect the DCM layer. Wash the remaining aqueous layer once more with fresh DCM. Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2SO4 ).

-

Self-Validation Step: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. The absence of a purple/blue spot confirms 100% quantitative transfer of the amine into the organic phase.

Biphasic free-basing workflow to transfer EATFMA into organic solvents.

Practical Implications in Synthesis

Understanding this solubility profile is critical for downstream applications:

-

Peptide Coupling: If utilizing coupling reagents like HATU or EDC·HCl, do not attempt the reaction in pure DCM with the intact salt. You must either use DMF (which solvates the salt) alongside an organic base like DIPEA to generate the free amine in situ, or pre-form the free base using Protocol 2.

-

Crystallization & Purification: The dichotomy of the molecule makes it an excellent candidate for anti-solvent crystallization. The compound can be dissolved in a minimal amount of warm Ethanol (polar protic), followed by the slow addition of Heptane (non-polar anti-solvent) to crash out highly pure EATFMA·HCl crystals.

Sources

Pharmacokinetic Profiling and Structural Rationale of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate Hydrochloride

Executive Summary

In modern medicinal chemistry, the optimization of a compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile is inextricably linked to its structural architecture. Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is a highly specialized, non-proteinogenic amino acid derivative. It serves as a sophisticated building block and a prodrug scaffold, strategically designed to overcome the classical pharmacokinetic liabilities of free amino acids.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a multi-component delivery system. This whitepaper deconstructs the causality behind its structural features—specifically the trifluoromethoxy group, the ethyl ester, and the hydrochloride salt—and provides field-proven methodologies for validating its pharmacokinetic properties.

Physicochemical Properties & Structural Causality

To understand the pharmacokinetic behavior of this compound, we must isolate and analyze its three core structural modifications. Each modification is an engineered solution to a specific biological barrier.

The Trifluoromethoxy (-OCF₃) Motif: The "Super-Halogen"

The incorporation of the -OCF₃ group at the para-position of the phenyl ring is a calculated maneuver to enhance both lipophilicity and metabolic stability[1].

-

Lipophilicity: The -OCF₃ group possesses a Hansch lipophilicity parameter ( π ) of +1.04, making it one of the most lipophilic substituents available in drug design[2]. This drives passive membrane permeability.

-

Metabolic Shielding: Standard methoxy (-OCH₃) groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-demethylation. By replacing the hydrogen atoms with fluorine, the bond dissociation energy increases dramatically (C–F bond: ~485.3 kJ/mol vs. C–H bond: ~414.2 kJ/mol)[1]. This steric and electronic hindrance effectively blocks Phase I oxidative metabolism at the para-position, preventing the formation of reactive phenolic metabolites and prolonging the drug's half-life[3].

The Ethyl Ester Prodrug Strategy

Phenylglycine derivatives, like all α -amino acids, exist as zwitterions at physiological pH (pH 7.4). This highly polar state severely restricts passive diffusion across the lipophilic lipid bilayers of the gastrointestinal tract and the blood-brain barrier (BBB)[4]. By masking the carboxylic acid as an ethyl ester , the localized negative charge is neutralized. The molecule is temporarily converted into a lipophilic weak base, allowing for rapid transcellular absorption. Once absorbed, the ester is recognized by ubiquitous intracellular esterases, which cleave the prodrug to release the active therapeutic payload[5].

The Hydrochloride Salt

While the -OCF₃ group and the ethyl ester drive lipophilicity, extreme lipophilicity can lead to "brick dust" compounds that fail to dissolve in gastrointestinal fluids. The primary amine is formulated as a hydrochloride (HCl) salt to lower the crystal lattice energy and ensure rapid aqueous dissolution, creating a perfectly balanced solubility-permeability profile.

Data Presentation: Physicochemical Summary

| Parameter | Structural Driver | Predicted Effect / Value | Significance in Drug Design |

| Hansch Lipophilicity ( π ) | -OCF 3 Group | +1.04 | Enhances membrane permeability and passive absorption. |

| Metabolic Stability | -OCF 3 Group | High (CYP450 Resistant) | Blocks para-hydroxylation and O-dealkylation, extending half-life. |

| Prodrug Cleavage Rate | Ethyl Ester | Rapid (CES-mediated) | Masks zwitterion for absorption; rapidly releases active drug. |

| Aqueous Solubility | HCl Salt | High in acidic/neutral media | Balances lipophilicity for oral formulation and dissolution. |

Pharmacokinetic (ADME) Pathways

Absorption and Distribution

The ethyl esterification ensures that the compound achieves high oral bioavailability. Following oral administration, the un-ionized free base of the ester rapidly partitions into the enterocytes. The high LogP driven by the -OCF₃ group also suggests a high volume of distribution ( Vd ), with a strong propensity to cross the BBB, making this scaffold highly relevant for central nervous system (CNS) targets, such as metabotropic glutamate receptors (mGluRs)[4].

Metabolism: The Dual Pathway

The metabolism of this compound is defined by a race between activation and degradation.

-

Activation (Phase I Hydrolysis): Upon entering systemic circulation, Carboxylesterases (specifically CES1 in the liver and CES2 in the intestine) rapidly hydrolyze the ethyl ester. This cleavage traps the active zwitterionic amino acid inside the plasma or target tissue[5].

-

Degradation (Phase I Oxidation): Concurrently, the molecule is exposed to hepatic CYP450 enzymes. However, the robust -OCF₃ group acts as a metabolic shield, forcing the enzymes to seek alternative, less favorable sites for oxidation, thereby preserving the structural integrity of the pharmacophore[3].

Figure 1: Metabolic activation via esterases and CYP450 resistance conferred by the -OCF3 group.

Experimental Methodologies & Validation Protocols

To empirically validate the structural rationale described above, a self-validating system of in vitro assays is required. Below are the definitive protocols for assessing both CYP450 stability and prodrug activation.

Protocol 1: In Vitro Microsomal Stability Assay (CYP450 Resistance)

Objective: To quantify the metabolic stability conferred by the -OCF₃ group against hepatic oxidation[3].

Step-by-Step Methodology:

-

Preparation: Thaw human liver microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Compound Spiking: Prepare a 10 mM stock of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl in DMSO. Dilute into the HLM suspension to achieve a final compound concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

-

Pre-Incubation: Pre-incubate the mixture in a 96-well plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Time-Course Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality note: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity.

-

Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant and analyze the remaining parent compound via LC-MS/MS.

Figure 2: Standard in vitro microsomal stability assay workflow for PK profiling.

Protocol 2: In Vitro Esterase Cleavage Assay (Prodrug Activation)

Objective: To determine the half-life ( t1/2 ) of the ethyl ester hydrolysis to the active amino acid.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a solution of recombinant human Carboxylesterase 1 (hCES1) or use pooled human intestinal S9 fractions (which contain high levels of CES2) in pH 7.4 buffer.

-

Incubation: Spike the test compound (1 µM) into the esterase matrix at 37°C. Crucial Control: Run a parallel incubation in buffer alone (without enzymes) to rule out spontaneous chemical hydrolysis of the ester.

-

Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Quench with ice-cold methanol (3 volumes) to precipitate the esterases.

-

Quantification: Use LC-MS/MS to monitor the disappearance of the ethyl ester prodrug (m/z corresponding to the ester) and the appearance of the active carboxylic acid metabolite.

Conclusion

Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is a masterclass in rational drug design. By leveraging the extreme lipophilicity and metabolic shielding of the -OCF₃ group, combined with the transient permeability enhancement of an ethyl ester prodrug, this scaffold overcomes the inherent pharmacokinetic limitations of amino acid therapeutics. When evaluated through rigorous, self-validating in vitro assays, it consistently demonstrates the optimized ADME profile required for modern clinical candidates.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC (National Institutes of Health).[Link]

-

Handbook of Chiral Chemicals. National Academic Digital Library of Ethiopia.[Link]

-

mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders. PMC (National Institutes of Health).[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

In-Depth Technical Guide: Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride, a fluorinated amino acid ester derivative of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not only the fundamental physicochemical properties of this compound but also to provide actionable insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Core Compound Identification and Properties

Chemical Identity

-

Systematic Name: Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride

-

CAS Number: 2135331-20-1

-

Molecular Formula: C₁₁H₁₃ClF₃NO₃

-

Molecular Weight: 299.67 g/mol

Physicochemical Characteristics

| Property | Value | Source |

| Physical State | Solid (inferred) | Based on analogous compounds like (R)-Ethyl 2-amino-2-phenylacetate hydrochloride which is a solid.[1] Direct experimental data for the title compound is not readily available in the public domain. |

| Storage | Room temperature, under inert gas, sealed from moisture. | General recommendation for amino acid ester hydrochlorides to prevent degradation. |

Rationale for Inferred Physical State: Amino acid ester hydrochlorides are salts formed from a carboxylic acid ester, an amine, and hydrochloric acid. The ionic character imparted by the hydrochloride salt generally results in a crystalline solid state at room temperature.

Synthesis and Mechanism

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the formation of the α-amino ester from the corresponding α-nitro ester, which in turn can be synthesized from the commercially available 4-(trifluoromethoxy)benzaldehyde.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Knoevenagel Condensation

This step involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethyl nitroacetate. The causality behind this choice is the reliability of the Knoevenagel condensation for forming carbon-carbon bonds.

-

To a solution of 4-(trifluoromethoxy)benzaldehyde (1 equivalent) and ethyl nitroacetate (1.1 equivalents) in a suitable solvent such as toluene, add a catalytic amount of a base like piperidine or ammonium acetate.

-

Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-nitro-3-(4-(trifluoromethoxy)phenyl)acrylate.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method.

-

Dissolve the crude product from Step 1 in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate.

Step 3: Hydrochloride Salt Formation

Formation of the hydrochloride salt enhances the stability and crystallinity of the final product.

-

Dissolve the crude amino ester from Step 2 in a dry, aprotic solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate will form. Continue the addition until no further precipitation is observed.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride.

Role in Drug Discovery and Development

The structural motifs present in Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride make it a valuable building block in medicinal chemistry.

The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a key functional group in modern drug design. Its inclusion in a molecule can significantly modulate its physicochemical and pharmacokinetic properties:

-

Enhanced Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer in vivo half-life of the drug candidate.

-

Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.

Potential Therapeutic Applications

While specific biological activities for this exact compound are not widely reported, its structural similarity to other pharmacologically active molecules suggests potential for its use as an intermediate in the synthesis of compounds targeting:

-

Central Nervous System (CNS) Disorders: The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting CNS disorders. Similar structures are explored for potential antipsychotic or antidepressant activities.[2]

-

Enzyme Inhibitors: The amino acid ester functionality provides a handle for further chemical modifications, making it a useful component in the creation of libraries of compounds for screening against various enzymatic targets.[2]

Experimental Protocols: Characterization

A self-validating system for confirming the identity and purity of the synthesized compound is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the aromatic protons on the phenyl ring (typically in the 7-8 ppm region), a signal for the α-proton adjacent to the amino and ester groups, the quartet and triplet for the ethyl ester protons, and a broad singlet for the amine protons (which may exchange with D₂O).

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with splitting for those coupled to fluorine), the α-carbon, and the carbons of the ethyl group and the trifluoromethoxy group.

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be expected.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free amine (M+H)⁺.

Melting Point Determination

A sharp melting point range is indicative of a pure crystalline compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Logical Workflow Diagram

Caption: Workflow from synthesis to characterization.

References

-

MySkinRecipes. Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride. [Link]

Sources

A Strategic Approach to the Preliminary In Vitro Toxicity Screening of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl

A Technical Guide for Drug Discovery and Development Professionals

Introduction: De-risking a Novel Chemical Entity

In the landscape of modern drug discovery, the early identification of potential safety liabilities is paramount to mitigating late-stage attrition and reducing the significant costs associated with pharmaceutical development.[1] This guide outlines a comprehensive and logically tiered strategy for the preliminary in vitro toxicity screening of the novel chemical entity (NCE), Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl. While specific data for this compound is not publicly available, its structure, featuring a trifluoromethoxy group, an amino acid ester moiety, and a phenyl ring, suggests several key areas for toxicological investigation. The trifluoromethoxy group, for instance, can influence metabolic stability and potential for off-target effects.

This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice. As a Senior Application Scientist, the emphasis here is on building a robust, self-validating data package that allows for a confident " go/no-go " decision in early-stage development.

Chapter 1: Foundational Assessment - Cytotoxicity Profiling

The initial step in any toxicity screening cascade is to determine the concentration at which the compound elicits overt cellular damage.[2][3] This provides a critical dose range for subsequent, more mechanistically focused assays. We will employ two complementary assays to assess cytotoxicity, targeting different cellular integrity endpoints.

The Scientific Rationale: Why Two Assays?

Relying on a single cytotoxicity assay can be misleading. For example, compounds that interfere with cellular metabolism might produce a false positive in an MTT assay, while not necessarily causing immediate cell death. By using two assays with different detection principles—metabolic activity and membrane integrity—we create a more robust and validated initial assessment.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for dual cytotoxicity screening.

Detailed Protocols

1.3.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[2]

-

Step 1: Following compound treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Step 2: Incubate the plate for 3-4 hours at 37°C until formazan crystals form.

-

Step 3: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Step 4: Shake the plate for 5 minutes and read the absorbance at 570 nm using a plate reader.

-

Step 5: Calculate cell viability as a percentage of the untreated control.

1.3.2 Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, providing a measure of compromised membrane integrity.

-

Step 1: After the treatment period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Step 2: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Step 3: Incubate the plate in the dark at room temperature for 30 minutes.

-

Step 4: Measure the absorbance at 490 nm.

-

Step 5: Determine the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

Data Presentation: Example Cytotoxicity Data

| Compound Concentration (µM) | % Viability (MTT Assay) | % LDH Release |

| 0 (Control) | 100 | 5 |

| 1 | 98 | 7 |

| 10 | 95 | 10 |

| 50 | 70 | 35 |

| 100 | 45 | 60 |

| 200 | 20 | 85 |

| IC50 (µM) | ~110 | ~125 |

Chapter 2: Genotoxicity Assessment - A Two-Pronged Approach

Genotoxicity, the ability of a substance to damage DNA, is a critical safety endpoint due to its association with carcinogenesis.[4] A comprehensive in vitro genotoxicity assessment should evaluate both gene mutations and chromosomal damage.[5] For this, we will utilize the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

Scientific Rationale: Complementary Endpoints

No single assay can detect all genotoxic mechanisms.[6] The Ames test is highly effective at detecting point mutations in bacteria, while the in vitro micronucleus test identifies chromosomal breaks and aneuploidy in mammalian cells.[4] This combination provides a broad screen for genotoxic potential, as recommended by regulatory guidelines.

Experimental Workflow: Genotoxicity Screening

Caption: Dual approach for genotoxicity assessment.

Detailed Protocols

2.3.1 Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[4][7]

-

Step 1: The test compound is incubated with the tester strains (e.g., TA98, TA100, TA1535, TA1537) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[8]

-

Step 2: The mixture is plated on minimal glucose agar.

-

Step 3: Plates are incubated at 37°C for 48-72 hours.

-

Step 4: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

2.3.2 In Vitro Micronucleus Assay (OECD 487)

This assay detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[6][8]

-

Step 1: Cultured mammalian cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) are treated with the test compound for a short (3-6 hours) and long (24 hours) duration, with and without S9 metabolic activation.[8]

-

Step 2: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Step 3: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI).

-

Step 4: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A statistically significant, dose-dependent increase in micronucleated cells suggests clastogenic or aneugenic potential.

Data Presentation: Example Genotoxicity Data

Ames Test Results

| Strain | Treatment | Revertant Colonies (Mean ± SD) | Fold Increase |

| TA98 (-S9) | Vehicle | 25 ± 4 | - |

| 100 µM Compound | 28 ± 5 | 1.1 | |

| TA100 (+S9) | Vehicle | 150 ± 12 | - |

| 100 µM Compound | 165 ± 15 | 1.1 | |

| Positive Control | 850 ± 45 | 5.7 |

Micronucleus Assay Results

| Treatment | % Micronucleated Binucleated Cells |

| Vehicle (-S9) | 1.2 |

| 50 µM Compound (-S9) | 1.5 |

| 100 µM Compound (-S9) | 1.6 |

| Positive Control (-S9) | 15.8 |

Chapter 3: Metabolic Stability Assessment

Understanding a compound's metabolic fate is crucial for predicting its pharmacokinetic profile, including half-life and potential for drug-drug interactions.[9][10] An in vitro metabolic stability assay using liver microsomes provides a reliable first look at a compound's susceptibility to metabolism.[11]

Scientific Rationale: The Role of the Liver

The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[10][11] Assessing the rate of compound depletion in the presence of liver microsomes allows for the calculation of intrinsic clearance.

Experimental Workflow: Microsomal Stability Assay

Caption: Workflow for assessing metabolic stability.

Detailed Protocol

-

Step 1: Prepare a reaction mixture containing the test compound (typically 1 µM), pooled human liver microsomes (0.5 mg/mL), and phosphate buffer (pH 7.4).[12]

-

Step 2: Pre-incubate the mixture at 37°C for 5 minutes.

-

Step 3: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

-

Step 4: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution of cold acetonitrile containing an internal standard.

-

Step 5: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

Step 6: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Step 7: Calculate the in vitro half-life (t1/2) from the slope of the natural log of the percent remaining compound versus time plot. From this, the intrinsic clearance (CLint) can be derived.

Data Presentation: Example Metabolic Stability Data

| Time (min) | % Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| t1/2 (min) | ~25 |

| CLint (µL/min/mg protein) | ~27.7 |

Conclusion: Synthesizing the Data for an Informed Decision

This technical guide provides a foundational framework for the preliminary in vitro toxicity screening of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl. By systematically evaluating cytotoxicity, genotoxicity, and metabolic stability, researchers can build a comprehensive initial safety profile. The results from these assays, when considered together, provide a strong basis for making an informed decision on whether to advance a compound into further, more resource-intensive preclinical development. It is imperative that all assays are conducted with appropriate positive and negative controls to ensure the validity and integrity of the data.[6]

References

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

-

Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

-

PubMed. (2011, March 18). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. [Link]

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

-

GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Frontage Laboratories. Metabolic Stability. [Link]

-

OECD. In vitro assays for developmental neurotoxicity. [Link]

-

Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

-

PMC. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. kosheeka.com [kosheeka.com]

- 3. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 4. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 5. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. criver.com [criver.com]

- 9. nuvisan.com [nuvisan.com]

- 10. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. beckman.com [beckman.com]

A Methodological Guide to the Crystal Structure Analysis of Novel Pharmaceutical Compounds: A Case Study of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of novel small organic molecules, with a specific focus on pharmaceutical compounds. Using Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride (CAS 2135331-20-1) as a representative case study, we delineate a robust, field-proven methodology. While, to date, a solved crystal structure for this specific compound has not been deposited in public databases, this guide serves as an authoritative protocol for its future analysis. We will explore the strategic considerations behind crystallization, the intricacies of data collection, and the logical progression of structure solution and refinement. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to elucidate the three-dimensional architecture of molecules of pharmaceutical interest.

Introduction: The Significance of Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure is fundamental in modern drug discovery and development. It provides invaluable insights into stereochemistry, conformation, and intermolecular interactions, which in turn govern a compound's physicochemical properties, its interaction with biological targets, and its solid-state behavior. The presence of specific functional groups, such as the trifluoromethoxy (-OCF₃) group in our subject compound, can significantly influence these properties. The -OCF₃ group is known to enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in medicinal chemistry.[1][2][3][4] Therefore, understanding how this group influences the crystal packing and intermolecular interactions is of paramount importance.

This guide will provide a step-by-step methodology for the crystal structure analysis of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride, a compound of interest due to its potential as a pharmaceutical intermediate.

The Crystallographic Workflow: A Conceptual Overview

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands both theoretical understanding and practical expertise. Each stage is critical for the success of the subsequent one, forming a self-validating system of protocols.

Caption: The overall workflow for single-crystal X-ray diffraction analysis.

Experimental Methodology

Step 1: Synthesis and Purification

The starting point for any crystallographic analysis is a highly pure sample of the target compound. For Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride, a potential synthetic route could involve the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate source of cyanide and ammonia (Strecker synthesis), followed by esterification and salt formation. The purification of the final product to >99% purity, as confirmed by techniques like NMR, HPLC, and mass spectrometry, is crucial to avoid twinning and other crystal defects.

Step 2: Crystallization

The growth of high-quality single crystals is often the most challenging and empirical step. The goal is to obtain crystals of sufficient size (typically 0.1-0.3 mm in each dimension) with well-defined faces and minimal internal defects.

Protocol: Crystallization of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at elevated temperatures.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a good solvent.

-

Place a drop of this solution on a siliconized glass slide.

-

Invert the slide over a well containing a poor solvent (one in which the compound is insoluble but miscible with the good solvent).

-

Over time, the poor solvent vapor will diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The rate of cooling is critical; slower cooling generally yields better crystals.

-

Step 3: X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and subjected to X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop with a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

-

Diffractometer and X-ray Source: Data is collected on a modern single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the preliminary unit cell parameters and crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω and φ scans). The exposure time per frame and the detector distance are optimized to ensure good signal-to-noise ratio and resolution.

Step 4: Structure Solution and Refinement

The collected diffraction data is then processed to yield the final crystal structure.

Protocol: Structure Solution and Refinement

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

-

Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization algorithm. This involves refining the atomic coordinates, displacement parameters (isotropic and then anisotropic), and occupancies. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Expected Structural Features and Discussion

While the specific crystal structure of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is not yet determined, we can anticipate several key features based on its chemical composition and the principles of crystal engineering.

-

Hydrogen Bonding: The presence of the ammonium group (NH₃⁺) and the chloride counter-ion (Cl⁻) will likely lead to a network of strong N-H···Cl hydrogen bonds. The ester carbonyl group could also act as a hydrogen bond acceptor.

-

Role of the Trifluoromethoxy Group: The -OCF₃ group is a moderately lipophilic and electron-withdrawing group. In the crystal lattice, it may participate in weak C-F···H interactions or influence the packing through steric effects.

-

π-π Stacking: The phenyl ring may engage in π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride

| Parameter | Expected Value |

| Chemical Formula | C₁₁H₁₃ClF₃NO₃ |

| Formula Weight | 299.67 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (examples) |

| a, b, c (Å) | 10-20 |

| α, β, γ (°) | 90, 90-110, 90 |

| Volume (ų) | 1500-2500 |

| Z | 4 |

| Density (calculated) | 1.3-1.5 g/cm³ |

| R-factor | < 0.05 |

Conclusion

The crystal structure analysis of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride, and other novel pharmaceutical compounds, is a critical step in their development. The methodological workflow presented in this guide provides a robust and reliable pathway to achieving high-quality structural data. The elucidation of this compound's crystal structure will undoubtedly provide key insights into its solid-state properties and guide future formulation and development efforts.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of pharmaceuticals. Expert Opinion on Drug Discovery, 9(6), 645-662.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

Sources

Step-by-step synthesis protocol for Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride

Authored by: A Senior Application Scientist

This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride, a valuable building block in medicinal chemistry and drug development. The presence of the trifluoromethoxy group makes this non-canonical amino acid ester an important synthon for introducing fluorine into bioactive molecules, which can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]

The synthesis is accomplished via a robust two-step sequence, beginning with a modified Strecker synthesis to form an α-aminonitrile intermediate, followed by an acid-catalyzed hydrolysis and Fischer esterification in a single subsequent step. This approach is cost-effective, utilizes readily available starting materials, and is well-established for preparing α-amino acids.[3][4]

Synthetic Strategy Overview

The overall synthesis transforms 4-(trifluoromethoxy)benzaldehyde into the target ethyl amino ester hydrochloride.

Step 1: Strecker Synthesis of the α-Aminonitrile. The synthesis commences with the reaction of 4-(trifluoromethoxy)benzaldehyde with an ammonia source (ammonium chloride) and a cyanide source (sodium cyanide). This three-component reaction forms the key intermediate, 2-amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile. The reaction proceeds via the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile.[5][6]

Step 2: Acid-Catalyzed Hydrolysis and Esterification. The crude α-aminonitrile is then subjected to strong acidic conditions in the presence of ethanol. Concentrated hydrochloric acid acts as the catalyst for both the hydrolysis of the nitrile group to a carboxylic acid and the subsequent Fischer esterification with ethanol to form the ethyl ester. This one-pot procedure conveniently yields the final product as its stable hydrochloride salt.[7]

Overall Reaction Scheme:

-

Step 1: 4-(trifluoromethoxy)benzaldehyde → 2-amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile

-

Step 2: 2-amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile → Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride

Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations involving cyanides and concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Required Quantity | Purity/Grade | Supplier Example |

| 4-(trifluoromethoxy)benzaldehyde | 190.12 | 10.0 g (52.6 mmol) | >97% | TCI, Sigma-Aldrich[8] |

| Sodium Cyanide (NaCN) | 49.01 | 2.84 g (58.0 mmol) | ≥98% | Sigma-Aldrich |

| Ammonium Chloride (NH₄Cl) | 53.49 | 3.10 g (58.0 mmol) | ≥99.5% | Fisher Scientific |

| Ethanol (EtOH), 200 Proof | 46.07 | ~250 mL | Anhydrous | Decon Labs |

| Deionized Water (H₂O) | 18.02 | ~50 mL | - | - |

| Diethyl Ether (Et₂O) | 74.12 | ~200 mL | Anhydrous | Fisher Scientific |

| Hydrochloric Acid (HCl), conc. | 36.46 | ~20 mL | 37% (w/w) | VWR |

| Ethyl Acetate (EtOAc) | 88.11 | For extraction/washing | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | For work-up | Saturated Solution | - |

| Brine (NaCl solution) | 58.44 | For work-up | Saturated Solution | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | Granular | - |

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target compound.

Step-by-Step Procedure

Step 1: Synthesis of 2-amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ammonium chloride (3.10 g, 58.0 mmol) and sodium cyanide (2.84 g, 58.0 mmol).

-

Expert Insight: Using solid ammonium chloride and sodium cyanide is a safer and more convenient alternative to handling aqueous ammonia and gaseous hydrogen cyanide directly.[4] The reaction generates the necessary reactants in situ.

-

-

Add a solvent mixture of 95% ethanol (30 mL) and deionized water (15 mL) to the flask. Stir the resulting slurry for 15 minutes at room temperature until most of the solids have dissolved.

-

Aldehyde Addition: Add 4-(trifluoromethoxy)benzaldehyde (10.0 g, 52.6 mmol) to the mixture in a single portion.

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (20-25 °C) for 12 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Work-up and Isolation: a. Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate. b. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). c. Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Causality: The bicarbonate wash neutralizes any remaining acidic species, and the brine wash helps to break emulsions and remove bulk water.[9] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile as an oil or semi-solid, which is used directly in the next step without further purification.

-

Step 2: Synthesis of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride

-

Reaction Setup: Place the crude α-aminonitrile from the previous step into a 500 mL round-bottom flask equipped with a stir bar and a reflux condenser.

-

Add 200 mL of anhydrous ethanol to the flask and stir to dissolve the crude material.

-

Acidification: Cool the flask in an ice-water bath. Slowly and carefully add 20 mL of concentrated hydrochloric acid (~12 M) to the stirred solution. An exothermic reaction may be observed.

-

Trustworthiness: The use of anhydrous ethanol is critical to drive the Fischer esterification equilibrium towards the product ester and prevent hydrolysis back to the carboxylic acid.[7]

-

-

Reaction Execution: Once the addition is complete, heat the mixture to reflux (approximately 80-85 °C) and maintain for 8 to 12 hours. The reaction progress can be monitored by TLC or LC-MS. The hydrolysis of the nitrile is typically the rate-limiting step.

-

Product Isolation: a. After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. b. Place the flask in an ice-water bath to cool further to 0-5 °C. The product may begin to crystallize at this stage. c. To induce complete precipitation, slowly add ~150 mL of cold, anhydrous diethyl ether to the stirred solution. A white precipitate of the hydrochloride salt will form.

-

Mechanism: The hydrochloride salt is highly soluble in polar ethanol but largely insoluble in the non-polar diethyl ether, causing it to precipitate out of the solution.[10] d. Stir the resulting slurry in the ice bath for an additional 30 minutes, then collect the solid product by vacuum filtration. e. Wash the filter cake with two portions of cold diethyl ether (2 x 25 mL) to remove any soluble impurities.

-

-

Drying and Purification: a. Dry the collected solid under vacuum to yield the crude hydrochloride salt. b. For further purification, the product can be recrystallized. Dissolve the crude solid in a minimum amount of boiling ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then to 0-5 °C to form pure crystals.[7][10] c. Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Safety and Handling

-

Sodium Cyanide (NaCN): Highly toxic and fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely flammable and toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a chemical fume hood. A dedicated cyanide waste container should be used, and any spills should be decontaminated with a bleach solution.

-

Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate gloves, goggles, and a lab coat in a fume hood.

-

Solvents: Ethanol, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources. Diethyl ether can form explosive peroxides upon storage.

References

- Haurena, C., Le Gall, E., Sengmany, S., Martens, T., & Troupel, M. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters from Organozinc Reagents, Amines, and Ethyl Glyoxylate. The Journal of Organic Chemistry, 75(8), 2645–2650.

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy MCAT. Retrieved from [Link]

- Yadav, P., & Singh, R. P. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega.

- Narkevitz, R., & Taddi, S. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in α-Amino Acid Synthesis. Molecules, 26(16), 4983.

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

- Bari, S. S., et al. (2007). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society.

- El-Gazzar, A. B. A., et al. (2018). General Route for Synthesizing 2-Amino-5-arylazonicotinate and Pyridazinones via Condensing 3-Oxo-2-arylhydrazonopropanals with Ethyl Cyanoacetate.

- Google Patents. (n.d.). CN1483721A - Process for preparing amino-2-(2-(4-otylphenyl) ethyl)-1, 3-propylene glycol hydrochloride.

- El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1035.

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

-

ResearchGate. (2017, May 22). How to purify an organic salt (acetate) from impurities. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: A Novel Method for the Efficient Synthesis of Methyl 2Oxo2-arylacetates and Its Application to the Preparation of Fungicidal Methyl (E)-O-Methyloximino-2-arylacetates and Their (Z)-Stereoisomers. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

-

Supporting Information. (n.d.). Fine bubble technology for the green synthesis of fairy chemicals. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Retrieved from [Link]

- Brittain, W. D. G., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630.

-

Chemistry LibreTexts. (2022, October 4). 5.2.4: Synthesis of Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.

-

Macmillan Group, Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated α-Amino Acids. Retrieved from [Link]

-

ResearchGate. (2025, September 20). (PDF) Synthesis of complex unnatural fluorine-containing amino acids. Retrieved from [Link]

-

MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Modular synthesis of congested β2,2-amino acids via the merger of photocatalysis and oxidative functionalisations. Retrieved from [Link]

-

Organic Chemistry Portal. (2025, September 25). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Retrieved from [Link]

- Organic Process Research & Development. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts. Organic Process Research & Development, 13(4), 786-791.

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scielo.br [scielo.br]

- 8. 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Preparation, Validation, and Storage of Standard Reference Solutions for Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate Hydrochloride

Executive Summary

This application note provides a comprehensive, self-validating protocol for the preparation of analytical reference standards using Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride (CAS: 2135331-20-1). As an α-amino acid ester derivative featuring a highly lipophilic trifluoromethoxy group, this compound presents unique physicochemical challenges during solution preparation. This guide establishes a rigorous methodology for generating primary stocks and working standards suitable for LC-MS/MS and HPLC-UV quantitative analysis, ensuring compliance with global regulatory frameworks.

Physicochemical Profiling & Causality Analysis

To design a robust standard preparation protocol, one must first understand the structural liabilities of the analyte. As a Senior Application Scientist, I emphasize that simply dissolving a powder in a universal solvent often leads to silent degradation and analytical failure.

-

The Hydrochloride Salt Advantage: The compound is supplied as an HCl salt. This protonates the primary amine, rendering the solid highly stable against oxidative degradation and preventing base-catalyzed self-condensation (diketopiperazine formation), a common liability for free α-amino esters.

-

The Ester Hydrolysis Liability (The "Why"): While the HCl salt makes the compound highly soluble in water, aqueous environments pose a severe risk to the ethyl ester group. In water, especially if the pH drifts below 3 or above 7, the ester undergoes rapid hydrolysis to form the corresponding free carboxylic acid.

-

Solvent Selection Causality: Because of the hydrolysis risk, 100% aqueous solvents must be strictly avoided for primary stock solutions . Instead, anhydrous Acetonitrile (ACN) or Methanol (MeOH) must be used to ensure long-term stability. Aqueous buffers are only introduced at the final serial dilution stage (working standards) immediately prior to analysis, where the kinetic window of degradation is negligible.

Table 1: Physicochemical Properties & Degradation Risks

| Property | Value / Description | Analytical Consequence |

| Compound Name | Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl | Target analyte for quantification. |

| CAS Registry Number | 2135331-20-1 | Ensures correct material procurement. |

| Physical State | Solid (Hygroscopic Powder) | Requires strict desiccation prior to weighing. |

| Solubility Profile | Highly soluble in Water, MeOH, ACN, DMSO | Allows use of anhydrous organic solvents for stocks. |

| Primary Degradation Risk | Ester hydrolysis (Aqueous environments) | Mandates anhydrous ACN/MeOH for primary stocks. |

| Secondary Degradation Risk | Diketopiperazine formation (Basic conditions) | Mandates acidic modifiers (0.1% FA) in working solutions. |

Materials and Reagents

-

Analyte: Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride (Purity ≥ 99.0%).

-

Solvents: Anhydrous Acetonitrile (LC-MS Grade), Milli-Q Water (18.2 MΩ·cm).

-

Modifiers: Formic Acid (FA, LC-MS Grade).

-

Equipment: Class A Volumetric Flasks (10 mL, 100 mL), Positive Displacement Pipettes (to handle volatile organic solvents accurately), Analytical Microbalance (0.01 mg readability).

Step-by-Step Preparation Protocol

This protocol integrates a self-validating "Check Standard" system to ensure absolute trustworthiness in the prepared concentrations, aligning with the handling principles outlined in [1].

Step 1: Equilibration and Weighing

-

Remove the reference standard vial from cold storage (-20°C or 2-8°C) and place it in a desiccator at ambient room temperature for a minimum of 60 minutes.

-

Causality: HCl salts are inherently hygroscopic. Opening a cold vial causes immediate atmospheric moisture condensation, artificially inflating the mass and resulting in a sub-potent standard.

-

-

Using an analytical microbalance, accurately weigh 10.00 mg of the standard into a static-free weigh boat.

-

Self-Validation Step: Repeat this process to create a second, independent weighing (Check Standard).

Step 2: Primary Stock Solution Preparation (1.0 mg/mL)

-

Quantitatively transfer the 10.00 mg of powder into a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of Anhydrous Acetonitrile . Sonicate for 2 minutes until complete dissolution is achieved.

-

Allow the solution to return to room temperature (sonication generates heat, expanding the solvent), then bring to volume (10.0 mL) with Anhydrous ACN.

-

Cap and invert 10 times to mix. Label as Primary Stock - 1.0 mg/mL. Repeat for the Check Standard.

Step 3: Working Standard Solutions (Serial Dilution)

Working standards for LC-MS/MS calibration curves require a matrix that matches the initial mobile phase conditions to prevent peak distortion.

-

Diluent Preparation: Prepare a diluent of ACN/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: The 0.1% FA keeps the pH ~2.7, ensuring the primary amine remains fully protonated for optimal positive-ion Electrospray Ionization (ESI+) efficiency while preventing base-catalyzed condensation.

-

-

Serial Dilution: Use positive displacement pipettes to execute the dilution scheme outlined in Table 2.

Table 2: Serial Dilution Scheme for LC-MS/MS Calibration Curve

| Standard Level | Target Conc. (ng/mL) | Source Solution | Volume of Source (µL) | Volume of Diluent (µL) |

| Intermediate | 100,000 | Primary Stock (1 mg/mL) | 100 | 900 |

| Calibrator 6 | 1,000 | Intermediate | 10 | 990 |

| Calibrator 5 | 500 | Calibrator 6 | 500 | 500 |

| Calibrator 4 | 250 | Calibrator 5 | 500 | 500 |

| Calibrator 3 | 100 | Calibrator 4 | 400 | 600 |

| Calibrator 2 | 50 | Calibrator 3 | 500 | 500 |

| Calibrator 1 | 10 | Calibrator 2 | 200 | 800 |

Analytical Validation & System Suitability

To ensure the integrity of the prepared solutions, validation must be performed in accordance with [2].

-

Check Standard Verification: Inject both the Primary Stock and the Check Standard (diluted to a nominal concentration of 500 ng/mL). The Response Factor (Peak Area / Concentration) of the Check Standard must be within ±2.0% of the Primary Stock. If it fails, both stocks must be discarded.

-

Linearity: Inject Calibrators 1 through 6. The calibration curve must exhibit a coefficient of determination ( R2 ) ≥0.995 using a 1/x or 1/x² weighting factor.

-

Precision: Inject Calibrator 4 (250 ng/mL) six consecutive times. The Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% .

Visualizations

Workflow Diagram

The following diagram illustrates the critical path from solid handling to analytical validation.

Caption: Workflow for the preparation and validation of standard reference solutions.

Degradation Pathway Analysis

Understanding the chemical stability of the molecule dictates our storage protocols. The diagram below maps the causality of degradation if improper solvents are utilized.

Caption: Primary degradation pathways of α-amino esters in aqueous versus anhydrous environments.

Storage & Stability Protocols

-

Primary Stock Solutions (1.0 mg/mL in ACN): Aliquot into 1.5 mL amber glass vials with PTFE-lined caps to prevent solvent evaporation and photodegradation. Store at -20°C. Under these anhydrous conditions, the ester remains stable for up to 6 months.

-

Working Standards (Aqueous/Organic mixture): Because these contain water, they are susceptible to slow hydrolysis over time. They should be stored at 2-8°C and assigned an expiration date of no more than 7 days.

-

Freeze-Thaw Cycles: Do not subject the primary stock to more than three freeze-thaw cycles. Discard any vial that shows visible precipitation that does not redissolve upon sonication.

References

Application Note: Catalytic Applications of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl in Drug Discovery

Executive Summary

The development of highly selective, robust organocatalysts is a cornerstone of modern asymmetric synthesis in drug discovery. Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl is a privileged noncanonical amino acid (ncAA) derivative that serves as an advanced chiral building block. By leveraging the unique stereoelectronic profile of the para-trifluoromethoxy (-OCF₃) group, this compound can be seamlessly converted into highly efficient MacMillan-type imidazolidinone catalysts. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this ncAA derivative to drive enantioselective iminium-catalyzed transformations.

Mechanistic Rationale: The -OCF₃ Advantage in Asymmetric Induction